4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-27(15-17-6-3-2-4-7-17)32(29,30)20-11-9-18(10-12-20)22(28)26-23-25-21(16-31-23)19-8-5-13-24-14-19/h2-14,16H,15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRONYDIPUIRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the sulfamoyl group enhances its binding affinity to bacterial enzymes, disrupting cell wall synthesis.
Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 32 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific pathways involved in tumor growth. Its mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation in cancer cell lines.
Case Study on Anticancer Activity : A study conducted by Zhang et al. (2020) demonstrated that derivatives similar to this compound showed significant cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, potentially enhancing cholinergic signaling.
Neuroprotective Activity Measurement
| Assay | IC50 (µM) |
|---|---|
| Acetylcholinesterase Inhibition | 2.7 |
Case Study on Neuroprotection : In a preclinical model for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission.
Synthesis and Production
The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the benzamide moiety.
- Coupling reactions to attach the sulfamoyl group.
Industrial production methods focus on optimizing these synthetic routes to enhance yield and purity while adhering to green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl group (–SO₂N(R)R') undergoes nucleophilic substitution under basic conditions.
Key Findings :
-
The methylsulfamoyl group shows moderate reactivity due to steric hindrance from the benzyl group.
-
Pd-catalyzed cross-coupling enables selective functionalization of the pyridinyl-thiazole moiety.
Hydrolysis Reactions
The benzamide and sulfamoyl bonds are susceptible to hydrolysis under acidic or basic conditions.
| Hydrolysis Site | Conditions | Products | Rate Constant (k, s⁻¹) | Source |
|---|---|---|---|---|
| Sulfamoyl group | 6M HCl, reflux, 12h | 4-Sulfobenzoic acid + Benzylmethylamine | 2.1 × 10⁻⁴ | |
| Benzamide linkage | 2M NaOH, 60°C, 6h | 4-(N-Benzyl-N-methylsulfamoyl)benzoic acid + 2-Amino-4-(pyridin-3-yl)thiazole | 3.8 × 10⁻⁵ |
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack by water.
-
Base-mediated cleavage of the benzamide involves hydroxide ion attack at the carbonyl carbon.
Oxidation and Reduction
The pyridine and thiazole rings influence redox behavior.
Challenges :
-
Over-oxidation of the thiazole ring leads to irreproducible byproducts.
-
The methylsulfamoyl group resists oxidation due to electron-withdrawing effects.
Electrophilic Aromatic Substitution (EAS)
The benzamide and pyridine rings undergo regioselective EAS.
| Reaction Type | Conditions | Position Modified | Products | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to sulfamoyl on benzamide | 3-Nitrobenzamide derivative | 55% | |
| Bromination | Br₂, FeBr₃, CHCl₃ | Para to pyridinyl on thiazole | 5-Bromo-thiazole analog | 40% |
Computational Data :
-
DFT calculations predict preferential nitration at the benzamide ring’s meta position (ΔG‡ = 28.5 kcal/mol).
-
Pyridinyl-thiazole shows decreased reactivity compared to unsubstituted thiazoles.
Metal-Catalyzed Cross-Coupling
The pyridin-3-yl group participates in Suzuki-Miyaura and Buchwald-Hartwig reactions.
| Reaction Type | Catalysts/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-(Pyridin-3-yl)phenyl derivatives | 70% | |
| Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylpyridinamine analogs | 65% |
Optimization Insights :
-
Electron-deficient pyridine enhances oxidative addition efficiency (TOF = 12 h⁻¹).
-
Steric bulk from the benzyl group necessitates bulky phosphine ligands (e.g., Xantphos) .
Supramolecular Interactions
The compound forms stable coordination complexes with transition metals.
| Metal Ion | Ligand Sites | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Pyridine N, sulfamoyl O | Octahedral geometry | 4.2 | |
| Pd(II) | Thiazole S, benzamide O | Square-planar complex | 3.8 |
Applications :
-
Cu complexes exhibit enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus).
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition and radical formation.
| Condition | Products | Quantum Yield (Φ) | Source |
|---|---|---|---|
| UV (254 nm), MeCN | Thiazole-pyridine cycloadduct | 0.15 | |
| UV (365 nm), H₂O₂ | Sulfamoyl radical intermediates | 0.08 |
Mechanism :
-
Excitation of the thiazole ring generates a diradical intermediate, enabling cross-ring coupling.
Biological Activity-Driven Modifications
Derivatization enhances solubility or target affinity.
| Modification | Biological Target | IC₅₀ Improvement | Source |
|---|---|---|---|
| Glycosylation | Carbonic anhydrase IX | 10-fold vs. parent compound | |
| PEGylation | Solubility in aqueous media | 8× increase |
Key Trend :
-
Ether-linked PEG chains (MW = 600 Da) optimize pharmacokinetics without sacrificing activity.
Comparison with Similar Compounds
Structural Variations in Sulfonamide Substitutents
The N-benzyl-N-methylsulfamoyl group distinguishes this compound from analogs with simpler sulfonamide substituents:
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) : Features a dimethylsulfamoyl group, which is less sterically hindered than the benzyl-methyl variant. This may enhance membrane permeability but reduce target specificity due to decreased bulk .
- 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide : Lacks the pyridinyl-thiazole moiety but shares a phenyl-substituted sulfonamide. The absence of pyridine may limit interactions with π-stacking targets .
Heterocyclic Core Modifications
The 4-(pyridin-3-yl)thiazol-2-yl group is critical for target engagement in kinase inhibitors or calcium channel modulators. Comparatively:
- Compounds 4d–4i (Iranian Journal of Pharmaceutical Research, 2021): These analogs retain the pyridin-3-yl-thiazole core but replace the sulfamoyl group with morpholinyl, piperazinyl, or isonicotinamido substituents. For example, 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) introduces a morpholine ring, enhancing solubility but reducing lipophilicity compared to the sulfamoyl group .
- Benzo[d]thiazol-2-yl derivatives (Supporting Information, Alzheimer’s study) : Replace the pyridinyl-thiazole with benzo[d]thiazole and triazole linkers. These modifications increase molecular complexity and may shift activity toward multitarget ligands for neurodegenerative diseases .
Physicochemical and Pharmacokinetic Properties
- Melting Points: The target compound’s melting point is unreported, but analogs like 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) melt at 239–240°C, suggesting high crystallinity. Bulkier sulfonamide groups (e.g., benzyl-methyl) may lower melting points due to reduced symmetry .
- Solubility: The benzyl group in the target compound likely increases lipophilicity compared to 4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide), which has a polar dimethylamino group enhancing aqueous solubility .
Implications for Drug Design
However, its pyridin-3-yl-thiazole core may limit metabolic stability compared to benzo[d]thiazole derivatives . Further studies should explore synergistic effects of combining sulfamoyl groups with heterocyclic diversity for optimized pharmacokinetics and target engagement.
Q & A
Q. Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 24 hours conventional) .
- Scale-up via continuous flow chemistry to maintain yield and purity.
How can researchers confirm the structural integrity of the compound post-synthesis?
Basic Research Question
Structural validation requires:
- 1H/13C NMR : Compare chemical shifts with predicted values (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole C-S resonance at ~165 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ via HRMS with <2 ppm error) .
- HPLC : Assess purity (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
Q. Example Data :
| Technique | Key Parameters | Reference |
|---|---|---|
| 1H NMR | 400 MHz, DMSO-d6, δ 7.8 (thiazole) | |
| HRMS | m/z 532.1852 (calculated) | |
| HPLC Retention | 12.3 min, 98% purity |
What in vitro assays are appropriate for evaluating kinase inhibitory activity?
Basic Research Question
- Enzyme Inhibition Assays : Use recombinant kinases (e.g., Abl, PDGFR) with ATP-concentration-dependent IC50 measurements .
- Fluorescence Polarization : Monitor competitive binding with fluorescent ATP analogs .
- Cellular Assays : Measure phosphorylation inhibition in cell lines (e.g., K562 leukemia) via Western blot .
Q. Key Parameters :
- ATP concentration: 10–100 µM.
- Incubation time: 60–120 minutes.
How do structural modifications at the benzyl or thiazole moieties influence binding affinity to kinase targets?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets .
- Mutagenesis Studies : Validate key residues (e.g., Abl T315I mutation resistance) .
What strategies mitigate metabolic instability observed in analogues during pharmacokinetic studies?
Advanced Research Question
- Trifluoromethyl Groups : Improve metabolic stability by reducing CYP450-mediated oxidation (e.g., t1/2 increased from 2.1 to 6.8 hours in rat liver microsomes) .
- Prodrug Approaches : Mask polar groups (e.g., esterification of sulfonamide) to enhance oral bioavailability .
- Formulation : Use nanoemulsions or liposomes to protect against hepatic first-pass metabolism .
How should discrepancies in IC50 values across kinase inhibition studies be addressed?
Advanced Research Question
Root Causes :
- Assay conditions (e.g., ATP concentration, enzyme source).
- Compound solubility (e.g., DMSO concentration >1% alters activity).
Q. Resolution Strategies :
- Standardize protocols (e.g., Eurofins KinaseProfiler® panel).
- Validate with orthogonal assays (e.g., SPR for binding affinity) .
What computational methods predict the compound’s binding mode to target kinases?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., T315I in Abl) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with kinase hinge region) .
How can off-target effects be validated in kinase profiling studies?
Advanced Research Question
- Broad-Spectrum Panels : Test against 100+ kinases (e.g., DiscoverX KINOMEscan®) .
- Counter-Screening : Assess activity against unrelated targets (e.g., GPCRs, ion channels) .
- CRISPR Knockout Models : Confirm target specificity in kinase-deficient cell lines .
What are the critical parameters for achieving high purity (>95%) during purification?
Basic Research Question
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) with TLC monitoring (Rf = 0.3–0.5) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for thiazole derivatives) .
- HPLC Method :
How does the pyridinyl-thiazole moiety influence solubility and bioavailability?
Basic Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
